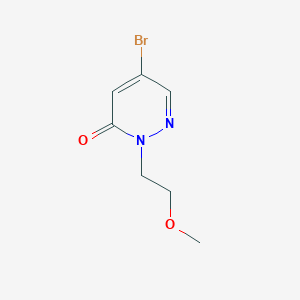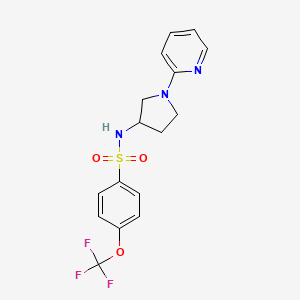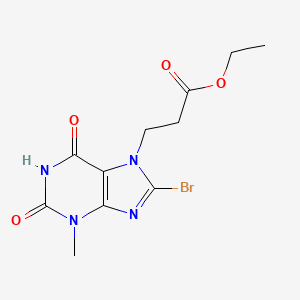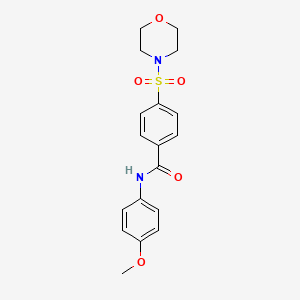
4-Bromo-5-phenylthiazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-phenylthiazole-2-carbaldehyde is a chemical compound with the molecular formula C10H6BrNOS and a molecular weight of 268.13 g/mol . It is a useful research chemical, often utilized in various scientific studies and industrial applications. The compound is characterized by its white to brown solid physical form and is typically stored at +4°C .
Métodos De Preparación
The synthesis of 4-Bromo-5-phenylthiazole-2-carbaldehyde involves several steps and specific reaction conditions. One common synthetic route includes the reaction of 4-bromo-5-phenylthiazole with a formylating agent to introduce the aldehyde group at the 2-position of the thiazole ring . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and application needs .
Análisis De Reacciones Químicas
4-Bromo-5-phenylthiazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-5-phenylthiazole-2-carbaldehyde has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-phenylthiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making the compound useful in studying the molecular basis of diseases and in the development of new therapeutic agents .
Comparación Con Compuestos Similares
4-Bromo-5-phenylthiazole-2-carbaldehyde can be compared with other similar compounds, such as:
4-Bromo-5-phenylthiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Phenylthiazole-2-carbaldehyde:
4-Bromo-2-thiazolecarboxaldehyde: Similar structure but with different substituents, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its combination of the bromine atom and the aldehyde group, which provides a versatile platform for various chemical reactions and applications.
Propiedades
IUPAC Name |
4-bromo-5-phenyl-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-10-9(14-8(6-13)12-10)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKFGLPJAQZFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2654182.png)
![N-[[4-(4-Cyclopentyloxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2654183.png)

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2654186.png)
![ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2654187.png)

![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2654189.png)

![1'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2654193.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide](/img/structure/B2654197.png)
![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)
